N-sec-Butyl(trimethylsilyl)amine
Description
N-sec-Butyl(trimethylsilyl)amine (CAS 17425-82-0) is an organosilicon compound with the molecular formula C₇H₁₉NSi and a molecular weight of 145.32 g/mol . It exists as a clear liquid or solid, depending on purity (ranging from 97% to 99.999%), with a boiling point of 125°C and a density of 0.762 g/mL at 25°C . Its primary applications include:
- Deprotonation of acidic compounds.
- Protection of sensitive functional groups during synthesis.
- Serving as a reagent in the preparation of N-heterocyclic compounds .
Safety protocols highlight its flammability (H225), skin corrosion (H314), and environmental toxicity (H400) .
Properties
IUPAC Name |
N-trimethylsilylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NSi/c1-6-7(2)8-9(3,4)5/h7-8H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUPNBOPJGCOSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506505 | |
| Record name | N-(Butan-2-yl)-1,1,1-trimethylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17425-82-0 | |
| Record name | N-(Butan-2-yl)-1,1,1-trimethylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-sec-Butyl(trimethylsilyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Continuous Flow Reactors
Adopting continuous flow systems minimizes thermal gradients and improves reaction control. Computational modeling suggests a residence time of 10–15 minutes at 50°C achieves 94% conversion.
Chemical Reactions Analysis
Types of Reactions
N-sec-Butyl(trimethylsilyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as halides and bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various silyl-protected amines .
Scientific Research Applications
Organic Synthesis
1.1 Role as a Reagent
N-sec-Butyl(trimethylsilyl)amine is primarily utilized as a reagent in organic synthesis, particularly in the formation of amines and the protection of amine functionalities. Its ability to stabilize reactive intermediates makes it valuable for synthesizing complex organic molecules.
- Amination Reactions : The compound can facilitate the amination of various substrates, enhancing yields and selectivity. For instance, it has been used effectively in the synthesis of N-alkylated amino acids through selective alkylation processes .
1.2 Protecting Group
In peptide synthesis, this compound serves as a protecting group for amines. The trimethylsilyl group can be removed under mild conditions, allowing for selective deprotection in multi-step syntheses .
Catalysis
2.1 Catalytic Applications
This compound has shown potential in catalytic processes, particularly in metal-catalyzed reactions where it acts as a ligand or stabilizing agent for metal complexes.
- Metal Complexes : Studies have demonstrated that incorporating this compound into metal complexes can enhance their reactivity and selectivity in catalytic cycles . For example, nickel complexes derived from bis(trimethylsilyl)amides exhibit unique catalytic properties that can be exploited in various organic transformations .
Materials Science
3.1 Thin Film Deposition
The compound is also applied in materials science, specifically in the deposition of thin films for electronic applications. Its silyl group allows for the formation of silicon-containing films that are crucial in semiconductor technology .
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Reagent for amination and protection | High yields, selectivity |
| Catalysis | Ligand in metal complexes | Enhanced reactivity |
| Thin Film Deposition | Formation of silicon-containing films | Essential for semiconductor devices |
Case Studies
4.1 Synthesis of N-Alkyl Amino Acids
A notable case study involves the use of this compound in synthesizing N-alkyl amino acids. The process involves the selective methylation of sulfonamides using this compound as a protecting agent, resulting in high yields (up to 91%) for various amino acids .
4.2 Metal-Catalyzed Reactions
Another significant application is its role in nickel-catalyzed reactions where this compound enhances the formation of nickel complexes that are effective in C-C coupling reactions. This application demonstrates its utility in developing new synthetic pathways for complex organic molecules .
Mechanism of Action
The mechanism of action of N-sec-Butyl(trimethylsilyl)amine primarily involves its role as a protecting group. The trimethylsilyl group stabilizes the amine, preventing unwanted reactions during synthesis. The compound can be deprotected under specific conditions, such as treatment with fluoride ions, to yield the free amine .
Comparison with Similar Compounds
Tris(trimethylsilyl)amine (C₉H₂₇NSi₃)
- Molecular Weight : 245.58 g/mol.
- Structure : Features three trimethylsilyl (TMS) groups attached to a central nitrogen atom.
- Properties: A strong non-nucleophilic base with a specific heat capacity (Cp) of 54.4 J/mol·K .
- Applications: Formation of carbon-silicon bonds in organosilicon synthesis. Stabilization of reactive intermediates in catalytic reactions .
- Key Differences :
Bis(trimethylsilyl)amine (C₆H₁₈NSi₂)
- Molecular Weight : 188.39 g/mol.
- Structure : Contains two TMS groups on nitrogen.
- Applications: Nitrogen source in catalytic synthesis of N-unprotected ketimines (e.g., with scandium triflate catalysts) . Precursor in nanoparticle synthesis (e.g., bismuth nanoparticles) .
- Key Differences :
sec-Butyl-n-octyl-amine (C₁₁H₂₅N)
- Molecular Weight : 171.32 g/mol.
- Structure : A simple secondary amine with sec-butyl and n-octyl substituents.
- Applications : Primarily used as an intermediate in organic synthesis.
- Key Differences :
N-Butyl-N-[(triethoxysilyl)methyl]-butanamine (C₁₄H₃₃NO₃Si)
- Molecular Weight : 299.51 g/mol.
- Structure : Combines a triethoxysilyl group with a branched alkylamine.
- Applications : Used in coatings and adhesives due to its hydrolyzable ethoxy groups.
- Key Differences :
Comparative Data Table
| Property | This compound | Tris(trimethylsilyl)amine | Bis(trimethylsilyl)amine | sec-Butyl-n-octyl-amine |
|---|---|---|---|---|
| Molecular Formula | C₇H₁₉NSi | C₉H₂₇NSi₃ | C₆H₁₈NSi₂ | C₁₁H₂₅N |
| Molecular Weight (g/mol) | 145.32 | 245.58 | 188.39 | 171.32 |
| Boiling Point (°C) | 125 | N/A | N/A | N/A |
| Density (g/mL) | 0.762 | N/A | N/A | N/A |
| Key Applications | Deprotonation, protection | Organosilicon synthesis | Ketimine synthesis | Organic intermediates |
| Safety Hazards | H225, H314, H400 | Strong base, corrosive | Air-sensitive | Flammable |
Research Findings and Industrial Relevance
- This compound is favored in fine chemical synthesis for its balanced basicity and steric profile, enabling selective deprotonation without side reactions .
- Tris(trimethylsilyl)amine excels in high-temperature reactions due to its thermal stability and non-nucleophilic nature .
- Bis(trimethylsilyl)amine’s role in nanoparticle synthesis highlights its utility in materials science, where precise size control is critical .
Biological Activity
N-sec-Butyl(trimethylsilyl)amine (C7H19NSi) is a compound of significant interest in various fields, particularly in medicinal chemistry and materials science. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a butyl group attached to a trimethylsilyl amine moiety. The presence of the trimethylsilyl group enhances its stability and solubility in organic solvents, making it a useful reagent in synthetic chemistry.
Antimicrobial Activity
Research indicates that silyl amines can act as inhibitors of bacterial enzymes, particularly those involved in cell wall synthesis. For instance, derivatives of amino acids modified with silyl groups have demonstrated inhibitory effects on bacterial growth by targeting enzymes such as d-Ala:d-Ala ligase and MurA-F enzymes . These findings suggest that this compound could potentially be developed into antimicrobial agents through further modification.
Case Studies
- Antibacterial Studies : A study focused on amino acid-based antimicrobial agents synthesized from various silyl amines, including this compound derivatives, found that certain modifications led to significant antibacterial activity against Gram-positive bacteria. The mechanism involved inhibition of bacterial cell wall synthesis pathways .
- Synthesis of Antimicrobial Compounds : In another study, researchers synthesized a series of silyl-modified amino acids and tested their efficacy against common pathogens. The results indicated that compounds derived from this compound exhibited enhanced stability and activity compared to their non-silylated counterparts .
Table 1: Biological Activities of Silylated Amines
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| This compound | Antimicrobial | E. coli | |
| Silylated amino acid derivative | Antifungal | Candida albicans | |
| Trimethylsilylated compound | Enzyme inhibitor | d-Ala:d-Ala ligase |
Safety and Toxicity
While this compound has shown potential for biological applications, it is essential to consider its safety profile. According to PubChem data, the compound exhibits low toxicity levels; however, appropriate handling measures should be taken due to the presence of silicon and nitrogen in its structure .
Q & A
Q. What synthetic methodologies are recommended for N-sec-Butyl(trimethylsilyl)amine, and how can reaction parameters be optimized for yield and purity?
The synthesis of silylamines typically involves silylation of secondary amines using trimethylsilyl chloride or hexamethyldisilazane (HMDS). For this compound, parameters like temperature (e.g., 0–25°C to control exothermic reactions), solvent choice (e.g., anhydrous THF or toluene), and stoichiometric ratios of reactants should be systematically optimized. Reaction progress can be monitored via GC-MS or NMR to identify intermediates and byproducts. Post-synthesis purification via fractional distillation or column chromatography under inert atmospheres is critical to isolate high-purity product .
Q. What safety protocols and storage conditions are essential for handling this compound?
Researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Store the compound in a cool (<25°C), dry environment under inert gas (argon/nitrogen) to prevent hydrolysis. Waste should be segregated and treated as hazardous organic material. Compatibility with common lab materials (e.g., glass, PTFE) should be verified to avoid degradation .
Q. Which analytical techniques are most effective for characterizing this compound?
- GC-MS : To assess purity and detect volatile impurities.
- NMR (¹H, ¹³C, ²⁹Si) : Confirms molecular structure and identifies silyl group integration (e.g., δ ~0.1 ppm for Si-CH₃ in ¹H NMR).
- FT-IR : Validates functional groups (e.g., N-Si stretches at 800–1000 cm⁻¹).
- Elemental Analysis : Ensures stoichiometric consistency. Cross-referencing with NIST spectral databases enhances accuracy .
Q. How can nitrosamine contamination risks be mitigated during synthesis?
Follow EMA and APIC guidelines:
- Screen raw materials for secondary/tertiary amines and nitrosating agents (e.g., nitrites).
- Use supplier questionnaires to assess cross-contamination risks in shared equipment.
- Implement post-synthesis testing (e.g., LC-MS/MS) to detect trace nitrosamines. Adjust reaction conditions (e.g., acidic pH) to inhibit nitrosation pathways .
Advanced Research Questions
Q. What catalytic or polymerization roles does this compound play in organometallic systems?
Silylamines act as strong, non-nucleophilic bases in deprotonation reactions (e.g., enolate formation). In polymerization, trace amounts of bis(trimethylsilyl)amine can initiate ring-opening polymerization (ROP) of lactones via nucleophilic attack, as shown in polylactide synthesis. Mechanistic studies using MALDI-TOF MS can identify initiator residues in polymer end-groups .
Q. How do steric effects from the sec-butyl and trimethylsilyl groups influence nucleophilic reactivity?
The bulky sec-butyl group reduces accessibility to the nitrogen lone pair, lowering nucleophilicity compared to less hindered amines. Computational studies (DFT) can quantify steric parameters (e.g., %VBur) and electronic effects (NBO analysis). Experimentally, kinetic studies of SN2 reactions (e.g., with methyl iodide) reveal slower rates compared to primary amines .
Q. How do trace impurities impact downstream applications, such as in pharmaceutical intermediates?
Residual solvents (e.g., THF) or silylation byproducts (e.g., hexamethyldisiloxane) can inhibit enzyme activity or alter reaction selectivity. Implement orthogonal purification (e.g., sequential distillation and recrystallization) and validate purity via hyphenated techniques (e.g., GC-ECD for halogenated impurities) .
Q. Can this compound serve as a protecting group in multi-step syntheses?
Yes, the trimethylsilyl group protects amines against electrophilic attack or oxidation. For example, in peptide synthesis, it can temporarily shield amino groups during coupling reactions. Deprotection is achieved via mild acidic hydrolysis (e.g., dilute HCl in methanol) or fluoride-based reagents (e.g., TBAF) .
Q. What mechanistic insights have been derived from its use in complex reaction systems?
In cross-coupling reactions (e.g., Sonogashira), silylamines facilitate transmetalation steps by stabilizing palladium intermediates. In situ NMR or XAS studies can track metal coordination dynamics. Isotopic labeling (¹⁵N) may elucidate nitrogen participation in catalytic cycles .
Q. How does stability under varying pH and temperature conditions affect its applicability?
this compound hydrolyzes in aqueous acidic/basic conditions, releasing sec-butylamine and trimethylsilanol. Accelerated stability testing (40°C/75% RH) over 4–6 weeks, monitored by HPLC, determines shelf-life. For long-term storage, lyophilization or encapsulation in molecular sieves is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
